molecular formula C8H5F3N2O2S B1438234 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide CAS No. 1094770-14-5

4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide

Cat. No. B1438234
M. Wt: 250.2 g/mol
InChI Key: LTXBOLPJMMDEQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C8H5F3N2O2S . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide consists of a benzene ring substituted with a cyano group, a trifluoromethyl group, and a sulfonamide group .


Physical And Chemical Properties Analysis

4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide is a solid at room temperature . It has a predicted boiling point of approximately 391.5°C at 760 mmHg and a predicted density of approximately 1.6 g/cm3 . The refractive index is predicted to be 1.54 .

Scientific Research Applications

  • Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes

    • Application : This research discusses the significant contributions made in the area of functionalization of unsaturated bonds with simultaneous addition of trifluoromethyl group along with other substituents .
    • Methods : The reactions reviewed in this work include chloro-, bromo-, iodo-, fluoro- and cyano-trifluoromethylation of alkenes and alkynes .
    • Results : The incorporation of fluorine atoms or fluorinated groups into appropriate positions in pharmaceuticals has been established as a challenging strategy in medicinal chemistry .
  • Design and Synthesis of Emitters Exhibiting Efficient Thermally Activated Delayed Fluorescence

    • Application : 1,4-Bis(trifluoromethyl)benzene was used as a new acceptor for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures as emitters exhibiting thermally activated delayed fluorescence (TADF) .
    • Methods : The molecules exhibited large dihedral angles between the donor and acceptor moieties which are close to 80° as was shown by single crystal X-ray analysis and theoretical calculations .
    • Results : A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter .
  • Proteomics Research

    • Application : “4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide” is used in proteomics research .
    • Methods : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes or results of this application are not specified in the source .
  • Synthesis of Trifluoromethylpyridines

    • Application : Trifluoromethylpyridines are synthesized as a key structural motif in active agrochemical and pharmaceutical ingredients .
    • Methods : The specific methods of synthesis are not provided in the source .
    • Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
  • Reaction with Paraformaldehyde

    • Application : Trifluoromethanesulfonamide can undergo reaction with paraformaldehyde .
    • Methods : The reaction can occur either in sulfuric acid to give the corresponding open chain and cyclic condensation products or in ethyl acetate to give the corresponding oxy-methylated products .
    • Results : The outcomes or results of this application are not specified in the source .

properties

IUPAC Name

4-cyano-2-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O2S/c9-8(10,11)6-3-5(4-12)1-2-7(6)16(13,14)15/h1-3H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXBOLPJMMDEQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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